molecular formula C8H7NOS B1585142 5-Methylbenzo[d]oxazole-2(3H)-thione CAS No. 22876-22-8

5-Methylbenzo[d]oxazole-2(3H)-thione

Cat. No.: B1585142
CAS No.: 22876-22-8
M. Wt: 165.21 g/mol
InChI Key: SSWZUOXLFTXIEZ-UHFFFAOYSA-N
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Description

5-Methylbenzo[d]oxazole-2(3H)-thione is an organic compound that features both heterocyclic and sulfur-containing functional groups. This combination of a benzene ring fused to an oxazole ring with a thione substituent makes it unique and intriguing for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-amino thiophenol with acetic anhydride, which is subsequently followed by a methylation step using methyl iodide. Reaction conditions typically involve elevated temperatures and anhydrous environments to facilitate the reaction.

Industrial Production Methods: While the laboratory synthesis of 5-Methylbenzo[d]oxazole-2(3H)-thione is relatively straightforward, scaling up to industrial production often involves optimization of yield, purity, and cost-effectiveness. Employing continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzo[d]oxazole-2(3H)-thione undergoes several reactions, including:

  • Oxidation: Reacts with strong oxidizing agents to form sulfoxides or sulfones.

  • Reduction: Can be reduced to corresponding thiols using agents such as lithium aluminum hydride.

  • Substitution: Electrophilic aromatic substitution can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracids, or oxygen in the presence of catalysts.

  • Reduction: Lithium aluminum hydride or sodium borohydride under mild conditions.

  • Substitution: Halogens or nitro groups via nitration or halogenation reactions using concentrated acids or halogens.

Major Products Formed: The major products vary based on the specific reaction, with common ones including sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

5-Methylbenzo[d]oxazole-2(3H)-thione has extensive applications in scientific research:

  • Chemistry: Acts as an intermediate for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for therapeutic uses due to its unique structural characteristics.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanisms by which 5-Methylbenzo[d]oxazole-2(3H)-thione exerts its effects are related to its molecular structure, which enables it to interact with various biological targets. For instance:

  • Molecular Targets: Enzymes and proteins with active sites that can accommodate the compound's unique functional groups.

  • Pathways Involved: Involves oxidative stress pathways and potential interference with microbial cell wall synthesis.

Comparison with Similar Compounds

Comparing 5-Methylbenzo[d]oxazole-2(3H)-thione with other heterocyclic thione compounds highlights its distinct features:

  • Similar Compounds: Benzoxazole-2-thione, 5-Methylbenzoxazole, Benzothiazole-2-thione.

  • Uniqueness: Its combined oxazole and thione functional groups offer unique reactivity and potential biological activity not seen in simple benzoxazole or thione analogs.

This compound stands out due to its diverse reactivity and broad range of applications, making it a compound of significant interest in both academic and industrial contexts.

Properties

IUPAC Name

5-methyl-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)9-8(11)10-7/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWZUOXLFTXIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351803
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22876-22-8
Record name 5-Methyl-1,3-benzoxazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1,3-BENZOXAZOLE-2(3H)-THIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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